Cystine dimethyl ester is an organic compound derived from cystine, an amino acid that plays a crucial role in protein structure and function. This compound is primarily recognized for its potential therapeutic applications, particularly in the treatment of cystinuria, a genetic disorder characterized by the accumulation of cystine crystals in the kidneys. Cystine dimethyl ester serves as a prodrug that can be converted into active forms within the body, offering a promising approach to mitigate cystine stone formation.
Cystine dimethyl ester is classified as an amino acid derivative, specifically an ester of cystine. It is synthesized through various chemical methods, often involving reactions with alcohols and chlorinating agents. The compound is notable for its structural similarity to other amino acid esters, which are frequently utilized in biochemical research and pharmaceutical applications.
The synthesis of cystine dimethyl ester involves several key steps and methods:
Cystine dimethyl ester has a specific molecular structure characterized by two methyl ester groups attached to the cystine backbone.
Cystine dimethyl ester participates in various chemical reactions:
The mechanism of action for cystine dimethyl ester primarily revolves around its role as a prodrug:
Cystine dimethyl ester exhibits several notable physical and chemical properties:
Cystine dimethyl ester has several scientific uses:
Cystine Dimethyl Ester (C₈H₁₆N₂O₄S₂) is the dimethyl ester derivative of the amino acid cystine. Its chemical structure consists of two cysteine residues linked via a disulfide bond (–S–S–), with each α-carboxyl group esterified to a methyl group (–COOCH₃). This esterification differentiates it from free cystine and profoundly alters its physicochemical behavior. The compound typically exists as a dihydrochloride salt (C₈H₁₈Cl₂N₂O₄S₂) for research applications, enhancing its solubility and stability [4] [8] [9].
Table 1: Physicochemical Properties of L-Cystine Dimethyl Ester Dihydrochloride
Property | Value/Specification | Source/Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₁₈Cl₂N₂O₄S₂ (dihydrochloride salt) | PubChem CID 2724376 |
Appearance | White to off-white powder | Commercial specifications |
Optical Activity | [α]²²/D = −36.0° | c = 4% in methanol |
Melting Point | 182-183 °C (decomposition) | Literature values |
Purity | ≥95% | Commercial specifications |
SMILES String | Cl[H].Cl[H].COC(=O)C@@HCSSCC@HC(=O)OC | Canonical representation |
InChI Key | QKWGUPFPCRKKMQ-USPAICOZSA-N | Standard identifier |
The esterification of the carboxyl groups reduces the compound's polarity compared to cystine, facilitating passive diffusion across cellular and organellar membranes. Optical activity measurements confirm its chirality, derived from the L-configuration of the parent cysteine molecules. Its decomposition at 182-183°C indicates thermal instability common to organic salts [4] [9] [10]. The dihydrochloride salt form ensures adequate solubility in aqueous and methanolic solutions, which is essential for experimental loading protocols in cell culture systems.
The development of Cystine Dimethyl Ester as an experimental tool stemmed directly from efforts to understand the pathogenesis of cystinosis. Cystinosis is a severe lysosomal storage disorder caused by mutations in the CTNS gene, which encodes cystinosin, the lysosomal cystine-proton antiporter responsible for cystine efflux. This defect results in massive intralysosomal cystine accumulation across multiple tissues, leading to organ damage, with the renal Fanconi syndrome being a hallmark early manifestation [6].
Researchers discovered that Cystine Dimethyl Ester could be readily taken up by cells via passive diffusion or endocytosis. Once inside the acidic lysosomal compartment, lysosomal esterases hydrolyze the methyl ester groups, converting Cystine Dimethyl Ester back into free cystine. Due to the inherently low permeability of the lysosomal membrane to cystine and the defect in cystinosin-mediated transport in cystinotic cells, the liberated cystine becomes trapped within the lysosomes. This process allowed researchers to experimentally achieve intracellular cystine concentrations comparable to those observed in fibroblasts from cystinosis patients [2].
Consequently, for several decades, Cystine Dimethyl Ester loading became a standard method to model cystinosis in vitro and in vivo. It was instrumental in initially confirming that the primary defect in cystinosis involved impaired lysosomal cystine export, not cystine production or degradation. Furthermore, early studies using this model suggested that lysosomal cystine accumulation led to secondary cellular consequences, including decreased adenosine triphosphate (ATP) levels and mitochondrial dysfunction, which were hypothesized to underlie the proximal tubule dysfunction characteristic of the renal Fanconi syndrome in cystinosis patients [5].
While Cystine Dimethyl Ester loading successfully elevates lysosomal cystine levels, a critical body of research has revealed fundamental differences between its effects and the pathophysiology observed in genuine cystinosis caused by CTNS mutations. These differences significantly limit its validity as a model for the genetic disease:
Table 2: Key Differences Between CDME Loading and Genetic Cystinosis (CTNS Deficiency)
Parameter | CDME-Loaded Cells | Genetic Cystinosis (CTNS Deficiency) | Significance |
---|---|---|---|
Intracellular Cystine | Elevated (comparable to cystinosis) | Chronically Elevated | CDME achieves target accumulation |
ATP Levels | Markedly Decreased | Normal | CDME effect is artifactual |
Mitochondrial ATP Production | Severely Impaired | Normal | Key limitation of CDME model |
Superoxide Production | Increased ~300% | Normal | CDME induces severe oxidative stress |
Cell Viability | Time- and concentration-dependent death | Normal viability (chronic accumulation) | CDME is acutely cytotoxic |
Total Glutathione | Increased | Decreased | Opposite effects on redox buffer |
Catalase Activity | Decreased | Unaltered | CDME disrupts antioxidant defenses |
Superoxide Dismutase Activity | Normal | Increased | Different adaptive responses |
Primary Pathogenic Mechanism | Direct chemical toxicity & metabolic disruption | Defective lysosomal efflux & downstream pathways | CDME effects not relevant to human disease |
Scope for Specific Applications: Despite its limitations for modeling chronic cystinosis, Cystine Dimethyl Ester retains utility for specific, controlled experimental purposes:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5